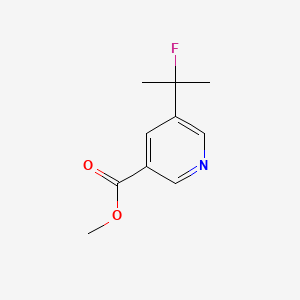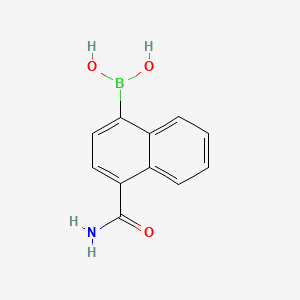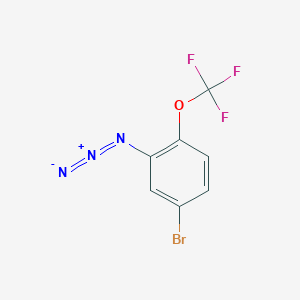
2-Azido-4-bromo-1-(trifluoromethoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Azido-4-bromo-1-(trifluoromethoxy)benzene is an organic compound with the molecular formula C7H3BrF3N3O It is a derivative of benzene, featuring azido, bromo, and trifluoromethoxy substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Azido-4-bromo-1-(trifluoromethoxy)benzene typically involves multi-step organic reactions. One common method includes the bromination of 1-(trifluoromethoxy)benzene followed by azidation. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The azidation step involves the substitution of a suitable leaving group with an azide ion, often using sodium azide in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, and ensuring safety measures for handling azides and brominated compounds.
Types of Reactions:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of amines or other nitrogen-containing compounds.
Coupling Reactions: The bromo group allows for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling, which can introduce various substituents to the benzene ring.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions:
Bromination: Bromine or N-bromosuccinimide (NBS) with a catalyst.
Azidation: Sodium azide in DMF.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Major Products:
Substitution: Amines or other nitrogen-containing derivatives.
Coupling: Various substituted benzene derivatives.
Reduction: 2-Amino-4-bromo-1-(trifluoromethoxy)benzene.
Applications De Recherche Scientifique
2-Azido-4-bromo-1-(trifluoromethoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Azido-4-bromo-1-(trifluoromethoxy)benzene is largely dependent on the specific reactions it undergoes. The azido group can participate in click chemistry reactions, forming stable triazole rings. The bromo group allows for cross-coupling reactions, facilitating the formation of carbon-carbon bonds. These reactions are often catalyzed by transition metals like palladium, which facilitate the formation and breaking of bonds through oxidative addition and reductive elimination processes.
Comparaison Avec Des Composés Similaires
1-Azido-4-bromobenzene: Similar structure but lacks the trifluoromethoxy group.
1-Bromo-4-(trifluoromethoxy)benzene: Lacks the azido group.
4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene: Contains a fluorine substituent instead of an azido group.
Uniqueness: 2-Azido-4-bromo-1-(trifluoromethoxy)benzene is unique due to the presence of both azido and trifluoromethoxy groups, which impart distinct reactivity and properties. The azido group is highly reactive and useful in click chemistry, while the trifluoromethoxy group enhances the compound’s stability and lipophilicity, making it valuable in various chemical and biological applications.
Propriétés
Formule moléculaire |
C7H3BrF3N3O |
|---|---|
Poids moléculaire |
282.02 g/mol |
Nom IUPAC |
2-azido-4-bromo-1-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C7H3BrF3N3O/c8-4-1-2-6(15-7(9,10)11)5(3-4)13-14-12/h1-3H |
Clé InChI |
SOBNIKXSMJPDHA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Br)N=[N+]=[N-])OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 1-iodo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13459112.png)
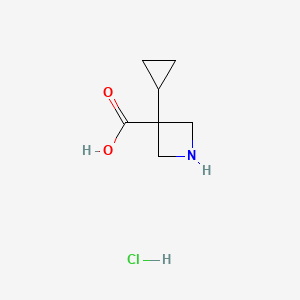
![rac-tert-butyl N-[(1R,3S)-3-(2-bromoacetyl)cyclopentyl]carbamate](/img/structure/B13459133.png)
![Methyl 1-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate hydrochloride](/img/structure/B13459137.png)

![2-{[(Tert-butoxy)carbonyl]amino}-5,5-difluoropentanoic acid](/img/structure/B13459146.png)
![5-chloro-3-cyclopropyl-2-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B13459155.png)
![[2-Fluoro-4-(trifluoromethoxy)phenyl]hydrazine hydrochloride](/img/structure/B13459161.png)
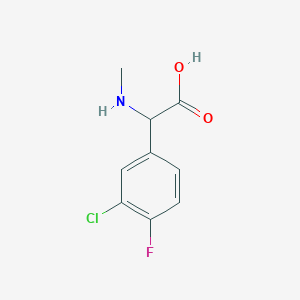
acetic acid](/img/structure/B13459172.png)
